4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 1339331-90-6
VCID: VC3410852
InChI: InChI=1S/C11H15ClN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-2,7-9H,3-6,13H2
SMILES: C1CC(CCC1N)OC2=C(C=CC=N2)Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol

4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine

CAS No.: 1339331-90-6

Cat. No.: VC3410852

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine - 1339331-90-6

Specification

CAS No. 1339331-90-6
Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
IUPAC Name 4-(3-chloropyridin-2-yl)oxycyclohexan-1-amine
Standard InChI InChI=1S/C11H15ClN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-2,7-9H,3-6,13H2
Standard InChI Key GYRGDRHNKMMIEJ-UHFFFAOYSA-N
SMILES C1CC(CCC1N)OC2=C(C=CC=N2)Cl
Canonical SMILES C1CC(CCC1N)OC2=C(C=CC=N2)Cl

Introduction

Chemical Identity and Fundamental Properties

4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine is an organic compound with a defined molecular structure consisting of a cyclohexan-1-amine scaffold connected to a 3-chloropyridin-2-yl group through an oxygen bridge. The compound features several functional groups including an amine, a pyridine ring, and a chlorine substituent, which together contribute to its chemical behavior and potential reactivity patterns in various conditions.

The compound is characterized by specific identifiers and physical properties that distinguish it from other organic molecules. These characteristics are essential for researchers to properly identify, catalog, and work with this substance in laboratory settings. The table below summarizes the key identifying information and physical properties of this compound:

PropertyValue
CAS Number1339331-90-6
Molecular FormulaC₁₁H₁₅ClN₂O
Molecular Weight226.7 g/mol
IUPAC Name4-(3-chloropyridin-2-yl)oxycyclohexan-1-amine
Standard InChIInChI=1S/C11H15ClN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-2,7-9H,3-6,13H2
Standard InChIKeyGYRGDRHNKMMIEJ-UHFFFAOYSA-N
SMILESC1CC(CCC1N)OC2=C(C=CC=N2)Cl
Canonical SMILESC1CC(CCC1N)OC2=C(C=CC=N2)Cl

The compound exists in various forms, including the parent compound and derivative salts. The parent compound is documented in various chemical databases with consistent identification parameters, allowing for standardized referencing across scientific literature.

Structural Characteristics

The molecular structure of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine features specific spatial arrangements that influence its chemical behavior. The cyclohexane ring adopts its characteristic chair conformation, while the pyridine ring maintains a planar structure. The ether linkage between these two motifs creates a specific molecular geometry that positions the functional groups in a particular spatial arrangement, potentially affecting its interactions with biological targets.

Derivative Forms and Related Compounds

Several derivative forms of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine have been documented, including salt forms that modify its physicochemical properties. One notable derivative is the dihydrochloride salt form, specifically the trans isomer designated as "4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans" with CAS number 2059909-60-1 .

Salt Forms and Isomeric Variants

The dihydrochloride salt form has a higher molecular weight of 299.6 g/mol compared to the parent compound, reflecting the addition of two HCl molecules to form the salt. This modification typically increases water solubility while potentially altering other properties such as stability, melting point, and bioavailability. The trans stereochemical designation indicates a specific spatial arrangement of the amine and ether substituents on the cyclohexane ring .

Additional synonyms for the dihydrochloride salt form include:

  • 4-(3-chloropyridin-2-yl)oxycyclohexan-1-amine;dihydrochloride

  • (1R,4r)-4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride

The stereochemical variations of this compound are significant, as different isomers may exhibit distinct biological activities and physicochemical properties. The trans configuration specifically refers to the relative positions of the amine and ether groups on the cyclohexane ring, with these substituents positioned on opposite sides of the ring plane .

Research Context and Scientific Relevance

Compounds like 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine represent important chemical building blocks and research tools in organic and medicinal chemistry. The structural features of this compound make it potentially valuable in multiple research contexts, particularly in the design and synthesis of structurally diverse compound libraries for drug discovery programs.

Role in Chemical Research

In organic chemistry research, compounds with defined structural features serve as valuable model systems for studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-property relationships. The presence of multiple functional groups in 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine provides opportunities for selective chemical transformations and further derivatization.

The compound may also serve as an intermediate or precursor in the synthesis of more complex molecules, particularly those intended for biological screening. The amine group, for example, provides a convenient handle for further functionalization through various chemical reactions, including amide formation, reductive amination, and urea synthesis.

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